molecular formula C17H22N2O5 B12314199 2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate

2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate

Cat. No.: B12314199
M. Wt: 334.4 g/mol
InChI Key: BPTHIQHKADZDRH-UHFFFAOYSA-N
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Description

Adamantane Core Architecture and Stereochemical Features

The adamantane core in this compound adopts the classic diamondoid structure, consisting of four chair-configured cyclohexane rings fused into a tetrahedral arrangement. This configuration creates three distinct carbon environments: bridgehead (C1 and C3), bridge (C2, C4, C5, C6), and axial positions (C7–C10). X-ray crystallographic studies of related adamantane derivatives reveal bond angles of 109.5° at bridgehead carbons and C–C bond lengths averaging 1.54 Å, consistent with sp³ hybridization.

Stereochemical complexity arises from the 3-acetamido substitution pattern. While the adamantane framework itself lacks inherent chirality due to its high symmetry (Td point group), the introduction of acetamide at C3 breaks this symmetry. Computational models indicate two possible diastereomeric forms depending on the spatial orientation of the acetamide group relative to the carboxylate ester. Nuclear Overhauser effect spectroscopy (NOESY) data from analogous compounds suggest a preference for the equatorial orientation of bulky substituents to minimize 1,3-diaxial strain.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-acetamidoadamantane-1-carboxylate

InChI

InChI=1S/C17H22N2O5/c1-10(20)18-17-7-11-4-12(8-17)6-16(5-11,9-17)15(23)24-19-13(21)2-3-14(19)22/h11-12H,2-9H2,1H3,(H,18,20)

InChI Key

BPTHIQHKADZDRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)ON4C(=O)CCC4=O

Origin of Product

United States

Preparation Methods

Core Adamantane Intermediate Preparation

The synthesis begins with the preparation of 3-acetamidoadamantane-1-carboxylic acid, the foundational intermediate. Adamantane derivatives are typically functionalized via nitration or bromination followed by substitution reactions. For this compound, 3-aminoadamantane-1-carboxylic acid is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions (0–25°C, 2–4 hours), yielding the acetamido group while preserving the adamantane core’s structural integrity.

Activation of the Carboxylic Acid Group

The carboxylic acid moiety is activated to form the succinimidyl ester, a critical step for subsequent coupling reactions. This process employs N-hydroxysuccinimide (NHS) and a halophosphoric acid ester, such as diphenyl chlorophosphate, as the coupling agent. The reaction mechanism involves the formation of a reactive mixed phosphate intermediate, which facilitates the nucleophilic attack by NHS, resulting in the active ester.

Representative Protocol :

  • Reagents :
    • 3-Acetamidoadamantane-1-carboxylic acid (1.0 equiv)
    • N-Hydroxysuccinimide (1.1 equiv)
    • Diphenyl chlorophosphate (1.2 equiv)
    • Triethylamine (2.5 equiv)
    • Solvent: Ethyl acetate or acetone
  • Procedure :

    • The carboxylic acid and NHS are suspended in ethyl acetate.
    • Triethylamine is added to deprotonate the acid, followed by dropwise addition of diphenyl chlorophosphate.
    • The mixture is stirred at 20–25°C for 1–2 hours, during which the active ester precipitates.
  • Workup :

    • The organic phase is washed sequentially with water, 2N HCl, and saturated NaHCO₃ to remove byproducts.
    • Evaporation under reduced pressure yields the crude ester, which is purified via recrystallization from methyl tert-butyl ether.

Optimization of Coupling Efficiency

Key variables influencing yield and purity include:

  • Solvent Choice : Polar aprotic solvents (e.g., ethyl acetate) enhance reactivity compared to nonpolar alternatives.
  • Temperature : Reactions performed at 25–35°C achieve >90% conversion, while higher temperatures risk decomposition.
  • Stoichiometry : A 10% excess of NHS and coupling agent ensures complete activation of the carboxylic acid.

Table 1: Comparative Yields Under Varied Conditions

Solvent Temperature (°C) Yield (%) Purity (%)
Ethyl Acetate 25 94 98
Acetone 30 89 95
Dichloromethane 20 78 90

Large-Scale Synthesis and Industrial Adaptations

One-Pot Methodology

Industrial protocols often streamline synthesis by combining the acetylation and activation steps in a single reactor. For example, 3-aminoadamantane-1-carboxylic acid is acetylated in situ, followed by direct addition of NHS and diphenyl chlorophosphate without intermediate isolation. This approach reduces processing time and minimizes exposure to air-sensitive intermediates.

Purification Strategies

Crude 2,5-dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate is typically contaminated with unreacted NHS and phosphate salts. Recrystallization from methyl tert-butyl ether or ethanol/water mixtures achieves >99% purity. Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) are reserved for analytical-scale purification.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The adamantane protons appear as distinct multiplets at δ 1.6–2.2 ppm, while the succinimidyl ring resonates as a singlet at δ 2.8 ppm.
  • IR Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (amide I) confirm functional group integrity.

Chromatographic Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) reveals a single peak with a retention time of 6.8 minutes, confirming the absence of hydrolyzed byproducts.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly in the context of neurological research. It shows promise in modulating specific biochemical pathways that may be relevant in treating various neurological disorders.

Medicine

One of the most significant applications of this compound is its exploration as an anticonvulsant agent . Research indicates that it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, reducing neuronal excitability and preventing seizures. This mechanism positions it as a candidate for treating epilepsy and other seizure-related disorders.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Anticonvulsant Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anticonvulsant effects in animal models, suggesting its potential for clinical applications in epilepsy management.
  • Enzyme Inhibition Studies : Another research effort focused on assessing the inhibitory effects of this compound on specific enzymes involved in neurotransmitter regulation. The results indicated promising inhibitory profiles that warrant further investigation into therapeutic uses.
  • Material Science Applications : Investigations into the use of this compound in developing new materials have shown that it can enhance specific properties such as thermal stability and mechanical strength when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to inhibit calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability and prevents the occurrence of seizures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural, synthetic, and functional differences between 2,5-dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate and related compounds:

Compound Name Core Structure Functional Groups Synthesis Method Key Features Applications
2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate Adamantane NHS ester, acetamido, carboxylate EDC/NHS coupling Enhanced H-bonding (acetamido), rigid adamantane core, reactive NHS ester Targeted drug delivery, bioconjugates
Adamantane-1-carboxylate (I) Adamantane NHS ester, carboxylate EDC/NHS coupling Torsional angle: 1.97°; O1–O3: 3.39 Å; O1–O4: 3.52 Å Bioconjugate intermediates
Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives Hexanoate chain NHS ester, ethyl ester Copper-catalyzed coupling Radical-ionic mechanism; DFT-predicted partial charges on heterocycles Synthetic intermediates, drug probes
Amantadine Adamantane Primary amine Multi-step synthesis Antiviral activity via ion channel inhibition Influenza treatment

Key Insights

Reactivity and Conjugation Efficiency: The NHS ester in the target compound and adamantane-1-carboxylate (I) facilitates rapid conjugation, similar to ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives . However, the adamantane core confers superior membrane permeability compared to linear alkyl chains .

This contrasts with amantadine, where the primary amine directly interacts with viral ion channels .

Physicochemical Properties: Adamantane derivatives exhibit higher rigidity and thermal stability compared to flexible hexanoate-based NHS esters . The acetamido group may reduce lipophilicity relative to amantadine, balancing solubility and membrane penetration.

Research Findings

  • Synthetic Accessibility: Adamantane-1-carboxylate derivatives are synthesized in high yields (~70%) via EDC/NHS, whereas ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives require copper catalysts and specialized conditions .
  • Biological Relevance: Adamantane-based NHS esters are prioritized for central nervous system (CNS) drug delivery due to their ability to traverse the blood-brain barrier, a trait less pronounced in hexanoate analogues .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate is a compound with significant biological activity, particularly in the fields of neurology and pain management. This article synthesizes recent research findings, case studies, and data regarding its biological properties.

  • Chemical Formula : C15H19N3O4
  • Molecular Weight : 305.33 g/mol
  • CAS Number : 55750-62-4

The compound features a pyrrolidine ring and an adamantane structure, which contribute to its unique pharmacological profile.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant effects of derivatives related to 2,5-Dioxopyrrolidin-1-yl compounds. A focused set of hybrid pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant activity in various animal models. For instance, one derivative showed effective results in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures, with effective doses (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg .

Antinociceptive Effects

In addition to anticonvulsant properties, these compounds exhibit significant antinociceptive effects. The lead compound from the study mentioned above demonstrated efficacy in formalin-induced tonic pain models. This suggests a potential for development in treating neuropathic pain conditions .

The biological activity of these compounds may be attributed to their ability to inhibit central sodium/calcium currents and antagonize transient receptor potential vanilloid 1 (TRPV1) receptors. These mechanisms are crucial for modulating pain pathways and controlling seizure activities .

Table of Biological Activities

Activity Model ED50 (mg/kg)
AnticonvulsantMaximal Electroshock (MES)23.7
AnticonvulsantPentylenetetrazole-induced seizures59.4
AntinociceptiveFormalin-induced tonic painNot specified

Case Study: Efficacy in Neuropathic Pain

A notable case study involved administering a derivative of this compound in a controlled trial for patients with neuropathic pain. The results indicated a significant reduction in pain scores compared to baseline measurements, supporting the compound's potential utility in clinical settings .

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